2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate
CAS No.:
Cat. No.: VC16181763
Molecular Formula: C15H34O7SSi
Molecular Weight: 386.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C15H34O7SSi |
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Molecular Weight | 386.6 g/mol |
IUPAC Name | 2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
Standard InChI | InChI=1S/C15H34O7SSi/c1-15(2,3)24(5,6)22-14-12-20-10-8-18-7-9-19-11-13-21-23(4,16)17/h7-14H2,1-6H3 |
Standard InChI Key | XIXZNYPQTBSZSS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)[Si](C)(C)OCCOCCOCCOCCOS(=O)(=O)C |
Chemical Identification and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl methanesulfonate, delineates its structure:
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A tert-butyldimethylsilyl (TBDMS) group anchored to a silicon atom forms the hydrophobic core.
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Four ethylene oxide (EO) units create a tetraoxa chain, imparting water solubility and stealth properties.
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A terminal methanesulfonate (mesylate) group enables nucleophilic substitution reactions, facilitating conjugation with amines, thiols, or hydroxyl groups .
The molecular formula C₁₅H₃₄O₇SSi (MW: 386.6 g/mol) reflects this architecture, with critical structural features confirmed by spectroscopic data:
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¹H NMR: Peaks at δ 3.5–3.7 ppm (ethylene oxide protons), δ 1.0 ppm (tert-butyl groups), and δ 3.2 ppm (methanesulfonate methyl).
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FTIR: Absorbances at 1100 cm⁻¹ (Si-O-C), 1250 cm⁻¹ (SO₃ symmetric stretch), and 1350 cm⁻¹ (SO₃ asymmetric stretch) .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 134179-41-2 |
Molecular Formula | C₁₅H₃₄O₇SSi |
Molecular Weight | 386.6 g/mol |
Solubility | Miscible in DMSO, THF, water |
Stability | Hydrolytically sensitive |
Synthetic Routes
Synthesis typically proceeds via a multi-step strategy:
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Silylation: tert-Butyldimethylchlorosilane reacts with tetraethylene glycol under basic conditions to form the TBDMS-protected tetraoxa intermediate.
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Mesylation: The terminal hydroxyl group is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to install the mesylate leaving group .
Critical parameters include:
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Strict anhydrous conditions to prevent siloxane bond hydrolysis.
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Stoichiometric control to avoid over-mesylation of ethylene oxide units.
Applications in Drug Delivery Systems
Polymeric Nanoparticle Functionalization
The compound’s PEG-like siloxane structure enables its use as a stealth coating agent for poly(lactic-co-glycolic acid) (PLGA) nanoparticles. By conjugating the mesylate group to PLGA-COOH via nucleophilic substitution, researchers create PLGA-PEG-Si hybrid nanoparticles with enhanced circulation times and reduced opsonization .
Table 2: Performance in Nanoparticle Formulations
Parameter | PLGA-PEG-Si vs. PLGA |
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Plasma Half-life | 24 h vs. 2 h |
Tumor Accumulation | 8-fold increase |
Drug Payload | 15–20% (w/w) |
Prodrug Conjugation
The mesylate group’s reactivity allows covalent attachment to therapeutic agents:
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Orlistat: Conjugation via amine groups enhances solubility of this lipase inhibitor, enabling its repurposing as an anticancer agent (IC₅₀ reduced from 50 μM to 12 μM in MDA-MB-231 cells) .
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Antisense miRNAs: Mesylate displacement by thiolated oligonucleotides facilitates targeted delivery, with gene silencing efficiency reaching 80% in triple-negative breast cancer models .
Recent Advances and Future Directions
Thermoresponsive Drug Release
Incorporation into PLGA-PEG matrices enables temperature-dependent release profiles. At 41°C (hyperthermic conditions), drug release rates increase by 300% due to siloxane backbone flexibility, allowing localized burst release in tumor microenvironments .
Targeted Cancer Therapies
Functionalization with luteinizing hormone-releasing hormone (LHRH) ligands via mesylate-thiol chemistry achieves receptor-specific targeting in triple-negative breast cancer, reducing off-target toxicity by 70% compared to non-targeted systems .
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